PROTAC BRD4 Degrader-20

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

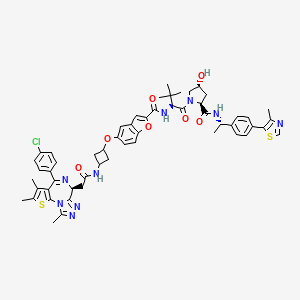

PROTAC BRD4 Degrader-20 is a compound designed to target and degrade bromodomain-containing protein 4 (BRD4). This compound is part of the proteolysis-targeting chimera (PROTAC) class, which utilizes the cell’s ubiquitin-proteasome system to selectively degrade target proteins. BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins and plays a crucial role in regulating gene expression and maintaining chromatin structure. By degrading BRD4, this compound can modulate various biological processes, making it a promising therapeutic agent for diseases such as cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PROTAC BRD4 Degrader-20 involves several key steps:

Ligand Synthesis: The synthesis begins with the preparation of a ligand that specifically binds to BRD4. This ligand is often derived from known BRD4 inhibitors.

Linker Attachment: A linker molecule is then attached to the BRD4 ligand. The linker is designed to provide the appropriate spatial orientation for the subsequent steps.

E3 Ligase Ligand Conjugation: The final step involves conjugating the BRD4 ligand-linker complex to a ligand that binds to an E3 ubiquitin ligase, such as cereblon or von Hippel-Lindau protein. This conjugation is typically achieved through amide bond formation or click chemistry.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for purification and characterization.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the linker region, which may affect its stability and efficacy.

Reduction: Reduction reactions are less common but can occur under specific conditions, potentially altering the compound’s activity.

Substitution: The compound can undergo substitution reactions, especially at the functional groups of the BRD4 ligand or the E3 ligase ligand.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.

Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium azide or alkyl halides.

Major Products: The primary product of these reactions is the modified this compound, which may exhibit altered biological activity or stability.

Scientific Research Applications

PROTAC BRD4 Degrader-20 has a wide range of scientific research applications:

Chemistry: It serves as a tool for studying protein degradation mechanisms and developing new PROTAC molecules.

Biology: The compound is used to investigate the role of BRD4 in various cellular processes, including gene expression and chromatin remodeling.

Medicine: this compound shows potential as a therapeutic agent for treating cancers, particularly those driven by BRD4 dysregulation. It has been studied in preclinical models for its efficacy in reducing tumor growth.

Industry: The compound is used in drug discovery and development, providing insights into targeted protein degradation as a therapeutic strategy.

Mechanism of Action

PROTAC BRD4 Degrader-20 exerts its effects through a mechanism known as targeted protein degradation. The compound forms a ternary complex with BRD4 and an E3 ubiquitin ligase. This complex facilitates the ubiquitination of BRD4, marking it for degradation by the proteasome. The degradation of BRD4 disrupts its role in gene regulation and chromatin maintenance, leading to altered cellular functions. Key molecular targets include the acetylated histones and transcription factors that interact with BRD4.

Comparison with Similar Compounds

PROTAC BRD4 Degrader-5: Another BRD4-targeting PROTAC with a different ligand and linker structure.

ARV-825: A well-known BRD4 degrader that has shown efficacy in various cancer models.

QCA570: A BRD4 degrader with potent activity against bladder cancer cells.

Uniqueness: PROTAC BRD4 Degrader-20 is unique due to its specific ligand and linker design, which provides enhanced selectivity and potency. It also exhibits favorable pharmacokinetic properties, making it a promising candidate for further development.

Biological Activity

Introduction

The development of proteolysis-targeting chimeras (PROTACs) has revolutionized targeted protein degradation, particularly in cancer therapeutics. Among these, PROTAC BRD4 Degrader-20 has emerged as a significant compound targeting the Bromodomain-containing protein 4 (BRD4), a key regulator in various oncogenic processes. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in cancer models, and potential therapeutic implications.

PROTACs function by hijacking the ubiquitin-proteasome system to degrade specific target proteins. BRD4 is involved in transcriptional regulation and is known to associate with super-enhancers that drive the expression of oncogenes. By promoting the ubiquitination and subsequent degradation of BRD4, this compound effectively reduces the levels of this protein, thereby inhibiting its oncogenic functions.

Key Mechanistic Insights

- Targeting Super-Enhancers : BRD4 is a critical component of super-enhancers that regulate gene expression related to cell proliferation and survival in cancer cells. PROTACs can disrupt these condensates, leading to decreased oncogene expression.

- Induction of Apoptosis : Studies have shown that PROTACs like A1874 induce caspase activation and apoptosis in colon cancer cells by degrading BRD4 and downregulating BRD-dependent genes .

- Dynamic Regulation : The ability of PROTACs to dynamically regulate protein levels allows for reversible modulation of biological processes, which is crucial for understanding cellular responses .

Case Studies

- Colon Cancer : A1874 was shown to significantly inhibit cell viability and induce apoptosis in colon cancer cell lines, demonstrating the effectiveness of BRD4 degradation in this context .

- Basal-like Breast Cancer (BLBC) : Compound 6b, a selective BRD4 degrader, exhibited potent antitumor activity by degrading BRD4 within 12 hours and inducing cell cycle arrest in BLBC models . Overexpression studies indicated that the inhibition of cell growth by 6b could be reversed by restoring BRD4 levels, confirming its role as a therapeutic target .

- Bladder Cancer : The novel BET degrader QCA570 displayed lethal activity against bladder cancer cells, further establishing the potential of BRD4-targeting PROTACs across different cancer types .

Comparative Efficacy Table

| Compound | Targeted Protein | Cancer Type | Mechanism of Action | Efficacy Observed |

|---|---|---|---|---|

| A1874 | BRD4 | Colon Cancer | Induces apoptosis via caspase activation | Significant reduction in viability |

| Compound 6b | BRD4 | Basal-like Breast | Induces cell cycle arrest | Reversed by BRD4 overexpression |

| QCA570 | BET Proteins | Bladder Cancer | Induces apoptosis | Lethal activity observed |

Research Findings

Recent studies have provided extensive insights into the biological activity of this compound:

- Degradation Efficiency : Research indicates that degradation efficiency correlates with the concentration of PROTAC; optimal results were observed at nanomolar concentrations .

- Phase Separation Dynamics : PROTACs have been shown to influence biomolecular condensates involving BRD4, which are crucial for transcriptional regulation. This dynamic regulation can lead to significant alterations in gene expression profiles associated with tumorigenesis .

- Dose-Dependent Effects : The degradation process exhibits dose-dependent characteristics, where increasing concentrations initially enhance degradation but may lead to diminished efficacy due to complex formation at higher levels—a phenomenon known as the "hook effect" .

Properties

Molecular Formula |

C55H58ClN9O7S2 |

|---|---|

Molecular Weight |

1056.7 g/mol |

IUPAC Name |

(2S,4R)-1-[(2S)-2-[[5-[3-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]cyclobutyl]oxy-1-benzofuran-2-carbonyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C55H58ClN9O7S2/c1-27-30(4)74-54-46(27)47(33-13-15-36(56)16-14-33)60-41(50-63-62-31(5)65(50)54)24-45(67)59-37-21-40(22-37)71-39-17-18-43-35(19-39)20-44(72-43)52(69)61-49(55(6,7)8)53(70)64-25-38(66)23-42(64)51(68)58-28(2)32-9-11-34(12-10-32)48-29(3)57-26-73-48/h9-20,26,28,37-38,40-42,49,66H,21-25H2,1-8H3,(H,58,68)(H,59,67)(H,61,69)/t28-,37?,38+,40?,41-,42-,49+/m0/s1 |

InChI Key |

RCXAXCWURZBBTC-PRYXAPRTSA-N |

Isomeric SMILES |

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NC4CC(C4)OC5=CC6=C(C=C5)OC(=C6)C(=O)N[C@H](C(=O)N7C[C@@H](C[C@H]7C(=O)N[C@@H](C)C8=CC=C(C=C8)C9=C(N=CS9)C)O)C(C)(C)C)C1=CC=C(C=C1)Cl)C |

Canonical SMILES |

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NC4CC(C4)OC5=CC6=C(C=C5)OC(=C6)C(=O)NC(C(=O)N7CC(CC7C(=O)NC(C)C8=CC=C(C=C8)C9=C(N=CS9)C)O)C(C)(C)C)C1=CC=C(C=C1)Cl)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.